4-(4-Bromophenoxy)piperidine hydrochloride

Description

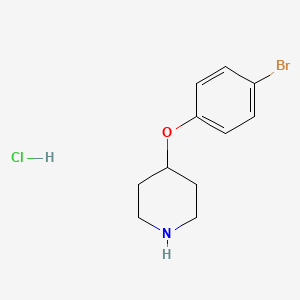

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(4-bromophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPDEOBAKDCJMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80613692 | |

| Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63843-58-3 | |

| Record name | 4-(4-Bromophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80613692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Bromophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Bromophenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. This document outlines a feasible synthetic pathway, detailed experimental protocols, and a summary of expected characterization data.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence, beginning with the protection of 4-hydroxypiperidine, followed by a Williamson ether synthesis, and concluding with deprotection and salt formation.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

This step involves the protection of the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent ether synthesis.

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Methanol or Dichloromethane (DCM)

-

Petroleum ether

Procedure:

-

Dissolve 4-hydroxypiperidine in methanol or dichloromethane in a round-bottom flask.

-

Add the base (potassium carbonate or triethylamine) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, filter off any insoluble materials.

-

Concentrate the filtrate under reduced pressure to obtain a crude residue.

-

Add petroleum ether to the residue and cool to induce crystallization.

-

Collect the white crystalline product by vacuum filtration. A near-quantitative yield is expected[1].

Step 2: Synthesis of 1-Boc-4-(4-bromophenoxy)piperidine

This key step involves the formation of the ether linkage via a Williamson ether synthesis between the protected 4-hydroxypiperidine and 4-bromophenol. The commercially available 1-N-Boc-4-(4-bromophenoxy)piperidine can also be used, bypassing this step[2].

Materials:

-

N-Boc-4-hydroxypiperidine

-

4-Bromophenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride portion-wise to the solution.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Add 4-bromophenol to the reaction mixture and stir at room temperature. The reaction progress should be monitored by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

Materials:

-

1-Boc-4-(4-bromophenoxy)piperidine

-

4 M Hydrochloric acid (HCl) in 1,4-dioxane

-

Diethyl ether

Procedure:

-

Dissolve 1-Boc-4-(4-bromophenoxy)piperidine in a minimal amount of 1,4-dioxane.

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Upon completion, the hydrochloride salt will typically precipitate out of the solution.

-

The product can be further precipitated by the addition of diethyl ether.

-

Collect the solid product by vacuum filtration, wash with diethyl ether, and dry under vacuum to obtain this compound as a white to off-white solid.

Characterization Data

The following tables summarize the expected physicochemical and spectroscopic data for this compound and its intermediates.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| N-Boc-4-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 | White to off-white solid |

| 1-Boc-4-(4-bromophenoxy)piperidine | C₁₆H₂₂BrNO₃ | 356.25[2] | Solid |

| 4-(4-Bromophenoxy)piperidine | C₁₁H₁₄BrNO | 256.15[3] | Solid |

| This compound | C₁₁H₁₅BrClNO | 292.60[4] | White to off-white solid |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl group, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The NH₂⁺ proton of the hydrochloride salt will also be present. |

| ¹³C NMR | Signals for the carbon atoms of the bromophenyl ring, and the carbon atoms of the piperidine ring. |

| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching of the secondary ammonium salt, C-H stretching (aromatic and aliphatic), C-O-C (ether) stretching, and C-Br stretching. |

| Mass Spec. (m/z) | A molecular ion peak corresponding to the free base [M]⁺ and/or the protonated molecule [M+H]⁺, along with characteristic fragmentation patterns. |

Note: Specific spectral data for the title compound is not widely available in the searched literature. The information provided is based on the analysis of related structures and general principles of spectroscopy.

Experimental and Logical Workflows

The following diagrams illustrate the key experimental and logical workflows involved in the synthesis and characterization of the target compound.

Figure 2: Workflow for the Williamson Ether Synthesis of 1-Boc-4-(4-bromophenoxy)piperidine.

Figure 3: Workflow for the deprotection and hydrochloride salt formation.

Figure 4: Logical workflow for the characterization of the final product.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-Bromophenoxy)piperidine hydrochloride (CAS No: 63843-58-3), a key intermediate in pharmaceutical synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating essential data on its chemical identity, and predicted solubility, dissociation constant, and lipophilicity. Furthermore, detailed experimental protocols for determining these critical parameters are provided, alongside graphical representations of experimental workflows to aid in laboratory practice.

Chemical Identity and Structure

This compound is a piperidine derivative characterized by a 4-bromophenoxy group at the 4-position of the piperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for various applications in medicinal chemistry.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-(4-bromophenoxy)piperidine;hydrochloride | |

| CAS Number | 63843-58-3 | [1] |

| Chemical Formula | C₁₁H₁₅BrClNO | [1][2] |

| Molecular Weight | 292.60 g/mol | [1][2] |

| Canonical SMILES | C1CNCCC1OC2=CC=C(C=C2)Br.Cl | |

| InChI Key | KELAIWLMVFYRJD-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its biopharmaceutical behavior, including absorption, distribution, metabolism, and excretion (ADME). The following tables summarize the available computed and predicted data for this compound and its free base.

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| Topological Polar Surface Area | 21.3 Ų | [1][2] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

| Complexity | 163 | [1][2] |

| Predicted XlogP (free base) | 2.7 | [3] |

Table 3: Experimental and Predicted Physicochemical Data

| Property | Value | Notes |

| Melting Point (°C) | Data not available | The melting point of the related free base, 4-(4'-Bromophenyl)piperidine, is reported as 144-146 °C.[4][5] Hydrochloride salts typically have higher melting points than their corresponding free bases. |

| Boiling Point (°C) | Data not available | As a salt, this compound is expected to decompose at high temperatures before boiling. |

| Aqueous Solubility | Data not available | The hydrochloride salt form is expected to have significantly higher aqueous solubility than the free base. Piperidine itself is highly soluble in water.[6] |

| pKa | Data not available (Predicted) | The piperidine moiety is basic. The pKa of the conjugate acid is predicted to be in the range of 9-11, similar to other piperidine derivatives. |

| logP (Octanol-Water) | Data not available (Predicted) | The predicted XlogP for the free base is 2.7, suggesting moderate lipophilicity.[3] The logD at physiological pH would be lower due to ionization of the piperidine nitrogen. |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of physicochemical properties. The following sections describe standard methodologies that can be applied to this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method [7]

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.[8]

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[9]

-

The temperature at which the first liquid appears and the temperature at which the sample is completely molten are recorded as the melting range.

Aqueous Solubility Determination

Equilibrium solubility is a key parameter influencing the bioavailability of orally administered drugs.[10][]

Methodology: Shake-Flask Method [12]

-

An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

-

The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[12]

-

The suspension is filtered to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [13][14][15][16]

-

A precisely weighed amount of this compound is dissolved in deionized water or a suitable co-solvent system if aqueous solubility is limited.

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

logP Determination

The logarithm of the octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its membrane permeability and overall ADME properties.

Methodology: HPLC Method [2][17][18][19]

-

A reversed-phase HPLC column (e.g., C18) is used.

-

A series of standard compounds with known logP values are injected onto the column, and their retention times are measured under isocratic conditions.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the standards.

-

4-(4-Bromophenoxy)piperidine (the free base) is injected under the same HPLC conditions, and its retention time is measured.

-

The logP of the compound is calculated from its retention time using the calibration curve.

Visualizations

The following diagrams illustrate a typical experimental workflow for pKa determination and a logical workflow for a hypothetical biological screening cascade.

Caption: Workflow for pKa determination by potentiometric titration.

Given the prevalence of piperidine scaffolds in enzyme inhibitors, a hypothetical screening cascade for a target enzyme (e.g., a demethylase, based on related structures) can be conceptualized.[20]

Caption: Logical workflow for a hypothetical biological screening cascade.

Conclusion

References

- 1. echemi.com [echemi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PubChemLite - 4-(4-bromophenoxy)piperidine (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 4. 4-(4'-Bromophenyl)piperidine | 80980-89-8 [amp.chemicalbook.com]

- 5. 80980-89-8 CAS MSDS (4-(4'-Bromophenyl)piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. ijpsonline.com [ijpsonline.com]

- 12. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. applications.emro.who.int [applications.emro.who.int]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-(4-Bromophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-(4-Bromophenoxy)piperidine hydrochloride. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents high-quality predicted data. These predictions are based on established computational models and provide a reliable reference for the identification and characterization of this molecule. This document also outlines comprehensive experimental protocols for acquiring NMR spectra of analogous compounds, intended to guide researchers in their laboratory work.

Core Data Presentation

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These tables are structured for clarity and ease of comparison, providing essential parameters such as chemical shift (δ), multiplicity, coupling constants (J), and integration for ¹H NMR, and chemical shift for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for this compound

| Atom No. | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |

| 1', 1'' | 3.30 - 3.45 | m | 2H | - |

| 2', 2'' | 3.15 - 3.30 | m | 2H | - |

| 3', 3'' | 2.10 - 2.25 | m | 2H | - |

| 4' | 4.60 - 4.75 | m | 1H | - |

| 2, 6 | 6.90 - 7.00 | d | 2H | ~9.0 |

| 3, 5 | 7.40 - 7.50 | d | 2H | ~9.0 |

| NH₂⁺ | 9.00 - 9.50 | br s | 2H | - |

Note: The chemical shifts are referenced to a standard internal solvent signal. The piperidine ring protons are diastereotopic and will likely exhibit complex splitting patterns. The NH₂⁺ signal is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

| Atom No. | Chemical Shift (ppm) |

| C1 | 156.0 |

| C2, C6 | 118.0 |

| C3, C5 | 132.5 |

| C4 | 116.0 |

| C4' | 72.0 |

| C3', C5' | 30.0 |

| C2', C6' | 42.0 |

Note: Chemical shifts are predicted and referenced to a standard internal solvent signal.

Structural and Spectroscopic Relationship

The following diagram illustrates the chemical structure of this compound and the logical correlation between its atoms and the predicted NMR signals.

Caption: Structural correlation of this compound with its predicted NMR signals.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for compounds structurally related to this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, D₂O, or CD₃OD). The hydrochloride salt form suggests good solubility in polar solvents.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Acquisition

For ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.

-

For ¹³C NMR Spectroscopy:

-

Instrument: A spectrometer operating at a corresponding ¹³C frequency of 100 MHz or higher.

-

Acquisition Mode: Proton-decoupled (¹³C{¹H}) is standard for simplicity and sensitivity.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral Width: A sweep width of 0 to 180 ppm is typical for this type of compound.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts.

Experimental Workflow

The logical flow of operations for NMR analysis, from sample preparation to final data interpretation, is depicted in the following diagram.

Caption: A streamlined workflow for conducting NMR experiments.

Mass Spectrometry Analysis of 4-(4-Bromophenoxy)piperidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-(4-Bromophenoxy)piperidine hydrochloride. This document details predicted mass spectrometry data, outlines experimental protocols for analysis, and proposes a likely fragmentation pathway based on established principles of mass spectrometry for piperidine derivatives.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and drug development. As a substituted piperidine derivative, its structural elucidation and characterization are crucial for understanding its chemical properties and potential applications. Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of chemical compounds. This guide focuses on the application of mass spectrometry, particularly Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), for the analysis of this compound.

Predicted Mass Spectrometry Data

In the absence of publicly available experimental mass spectra for this compound, this section presents predicted mass-to-charge ratios (m/z) for various adducts of the free base, 4-(4-Bromophenoxy)piperidine. These predictions are valuable for identifying the molecular ion and potential adducts during mass spectrometry analysis.

| Ion Type | Predicted m/z |

| [M+H]⁺ | 256.0332 |

| [M+Na]⁺ | 278.0151 |

| [M+NH₄]⁺ | 273.0597 |

| [M+K]⁺ | 293.9890 |

| [M-H]⁻ | 254.0186 |

M represents the neutral molecule 4-(4-Bromophenoxy)piperidine.

Experimental Protocols

This section outlines a general methodology for the mass spectrometry analysis of this compound using a tandem mass spectrometer with an electrospray ionization source.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the mobile phase to a final concentration suitable for infusion or injection (e.g., 1-10 µg/mL).

Mass Spectrometry Parameters

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source is recommended.[1]

-

Ionization Mode: Positive ion mode is typically preferred for piperidine derivatives due to the basicity of the nitrogen atom, which readily accepts a proton.[1]

-

Infusion/Injection: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

MS Scan Mode:

-

Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺. A typical scan range would be m/z 50-500.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor ion and perform a product ion scan to obtain the fragmentation pattern.

-

-

Collision Energy: Optimize the collision energy in the collision cell to induce fragmentation and generate a rich spectrum of product ions. The optimal energy will vary depending on the instrument and the stability of the precursor ion.

Proposed Fragmentation Pathway

The fragmentation of piperidine derivatives in a mass spectrometer is influenced by the ionization method and the nature and position of its substituents.[1] Under ESI-MS/MS conditions, fragmentation is often initiated at the protonated nitrogen atom. The proposed fragmentation pathway for 4-(4-Bromophenoxy)piperidine is based on common fragmentation patterns observed for substituted piperidines.[1]

The primary fragmentation routes are expected to involve the cleavage of the piperidine ring and the bonds connecting the substituents.

Caption: Proposed ESI-MS/MS fragmentation pathway of 4-(4-Bromophenoxy)piperidine.

Data Interpretation Workflow

The following workflow outlines the logical steps for analyzing the mass spectrometry data of this compound.

Caption: Logical workflow for mass spectrometry data analysis.

Conclusion

References

Crystal Structure of 4-(4-Bromophenoxy)piperidine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 4-(4-Bromophenoxy)piperidine hydrochloride, a compound of interest in medicinal chemistry and drug development. While a definitive, publicly available crystal structure determination for this specific salt is not currently available in major crystallographic databases, this document outlines the general methodologies for its synthesis, crystallization, and structural analysis based on established principles and related compounds. The guide is intended to serve as a foundational resource for researchers working with this and similar molecular scaffolds.

Introduction

4-(4-Bromophenoxy)piperidine and its derivatives are recognized as valuable building blocks in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a common feature in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. The introduction of a 4-bromophenoxy group can significantly influence the compound's properties, including its lipophilicity and potential for further functionalization. Understanding the precise three-dimensional arrangement of atoms in the hydrochloride salt form is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents.

While specific crystallographic data for this compound is not found in the public domain at the time of this publication, this guide will detail the expected experimental workflows for its characterization.

Synthesis and Crystallization

The synthesis of this compound typically involves a multi-step process. The parent compound, 4-(4-bromophenoxy)piperidine, can be synthesized through various organic chemistry routes. The subsequent formation of the hydrochloride salt is generally a straightforward acid-base reaction.

Synthesis of 4-(4-Bromophenoxy)piperidine

A common synthetic route to the parent piperidine derivative may involve the following conceptual steps:

Technical Guide: Solubility and Stability of 4-(4-Bromophenoxy)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(4-Bromophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines detailed experimental protocols for determining its solubility and stability profiles, based on established scientific methodologies for similar small molecule hydrochloride salts. It includes methodologies for kinetic and thermodynamic solubility assays, as well as forced degradation studies to elucidate potential degradation pathways. All quantitative data is presented in structured tables with illustrative examples, and key experimental workflows and potential degradation pathways are visualized using diagrams. This guide is intended to serve as a practical resource for researchers and drug development professionals working with this and related compounds.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine and bromophenoxy moieties are common pharmacophores found in a variety of biologically active molecules. A thorough understanding of the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for successful formulation development, ensuring therapeutic efficacy, and meeting regulatory requirements. This guide details the necessary experimental procedures to characterize these critical attributes.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrClNO | Echemi[1] |

| Molecular Weight | 292.6 g/mol | Echemi[1] |

| Appearance | White to off-white solid (Typical for similar compounds) | N/A |

| Melting Point | Not available | N/A |

| pKa | Not available | N/A |

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its absorption and bioavailability. Both kinetic and thermodynamic solubility are important parameters to evaluate during drug development.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in various media to illustrate how results would be presented. Actual experimental values should be determined using the protocols outlined below.

| Medium | Type | Temperature (°C) | Solubility (µg/mL) | Method |

| Water | Thermodynamic | 25 | [Hypothetical: 1500] | Shake-Flask |

| PBS (pH 7.4) | Thermodynamic | 25 | [Hypothetical: 1200] | Shake-Flask |

| 0.1 M HCl (pH 1.2) | Thermodynamic | 37 | [Hypothetical: 5000] | Shake-Flask |

| FaSSIF (pH 6.5) | Thermodynamic | 37 | [Hypothetical: 950] | Shake-Flask |

| PBS (pH 7.4) | Kinetic (2h) | 25 | [Hypothetical: 800] | Nephelometry |

Note: FaSSIF = Fasted State Simulated Intestinal Fluid

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

Objective: To determine the equilibrium solubility of the compound in a given solvent.

Materials:

-

This compound

-

Selected aqueous buffers (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 M HCl)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the desired buffer to the vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the samples to stand to let the undissolved solid settle.

-

Centrifuge the samples to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a 0.45 µm filter.

-

Dilute the filtrate with the mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Objective: To determine the concentration at which a compound precipitates from an aqueous solution when added from a DMSO stock.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microplates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Procedure (Nephelometry):

-

Dispense serial dilutions of the DMSO stock solution into a 96-well plate.

-

Rapidly add the aqueous buffer to each well.

-

Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature.

-

Measure the light scattering (turbidity) in each well using a nephelometer.

-

The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Stability Profile

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and develop stability-indicating analytical methods.[2][3]

Illustrative Stability Data (Forced Degradation)

The following table provides a hypothetical summary of the degradation of this compound under various stress conditions.

| Stress Condition | Time | Temperature (°C) | % Degradation | Major Degradants |

| 0.1 M HCl | 24 h | 60 | [Hypothetical: 15%] | Hydrolysis Product A |

| 0.1 M NaOH | 8 h | 60 | [Hypothetical: 25%] | Hydrolysis Product B |

| 3% H₂O₂ | 24 h | RT | [Hypothetical: 10%] | N-oxide, Oxidative Product C |

| Heat (Solid) | 7 days | 80 | [Hypothetical: 5%] | Thermolytic Product D |

| Photostability (ICH Q1B) | 1.2 million lux hours | RT | [Hypothetical: <2%] | None significant |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of the compound and identify potential degradation pathways.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method (see section 4.3)

Procedure:

-

Acid Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60 °C). Take samples at various time points.

-

Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and incubate. Monitor degradation over time.

-

Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).

-

Photolytic Degradation: Expose a solution and the solid compound to light as per ICH Q1B guidelines.

-

Analyze all samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is essential to separate and quantify the active ingredient from its degradation products.

Objective: To develop a validated HPLC method capable of resolving the parent compound from all potential degradants.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile(Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

Method Development and Validation: The method should be developed using samples from the forced degradation studies to ensure specificity. Validation should be performed according to ICH Q2(R1) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

Experimental Workflows

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Forced Degradation Study.

Potential Degradation Pathways

Based on the chemical structure, potential degradation pathways for this compound include hydrolysis of the ether linkage and oxidation of the piperidine ring.

Caption: Potential Degradation Pathways.

Conclusion

References

Unraveling the Enigmatic Mechanism of Action of 4-(4-Bromophenoxy)piperidine Hydrochloride: A Technical Guide

For Immediate Release

Shanghai, China – December 27, 2025 – While direct experimental evidence elucidating the precise mechanism of action for 4-(4-bromophenoxy)piperidine hydrochloride remains to be published, a comprehensive analysis of structurally analogous compounds strongly suggests its potential interaction with sigma-1 (σ1) receptors. This technical guide synthesizes the available data on related phenoxyalkylpiperidine derivatives to propose a putative mechanism of action for this compound, offering valuable insights for researchers, scientists, and drug development professionals.

The core structure of this compound, featuring a piperidine ring linked to a phenoxy group, is a key pharmacophore in a class of compounds known to exhibit high affinity for sigma-1 receptors. These receptors are intracellular chaperones primarily located at the endoplasmic reticulum-mitochondrion interface and are implicated in a variety of cellular functions, including signal transduction, cellular differentiation, and neuroprotection.

Putative Mechanism of Action: Sigma-1 Receptor Modulation

Based on structure-activity relationship (SAR) studies of closely related phenoxyalkylpiperidines, it is hypothesized that this compound acts as a ligand for the sigma-1 receptor. The binding of ligands to the sigma-1 receptor can modulate its chaperone activity, leading to the regulation of various downstream signaling pathways.

A key study on a series of N-[(phenoxy)ethyl]piperidines demonstrated that derivatives with chloro and methoxy substitutions on the phenoxy ring exhibit high, nanomolar affinity for the sigma-1 receptor and function as agonists. These compounds were shown to have anti-amnesic effects in preclinical models, highlighting the therapeutic potential of targeting this receptor.[1][2][3]

Quantitative Data on Structurally Related Compounds

To illustrate the potential affinity of phenoxy-piperidine scaffolds for sigma receptors, the following table summarizes the binding affinities (Ki) of N-[(4-chlorophenoxy)ethyl]piperidine and N-[(4-methoxyphenoxy)ethyl]piperidine derivatives for sigma-1 (σ1) and sigma-2 (σ2) receptors.

| Compound ID | R (Substitution on Phenoxy Ring) | Linker | Piperidine Substitution | σ1 Ki (nM) | σ2 Ki (nM) |

| 1a | 4-Cl | -CH2CH2- | 4-methyl | 0.34 | 52.3 |

| (R)-2a | 4-Cl | -CH2CH2- | (R)-3-methyl | 1.18 | 134 |

| (S)-2a | 4-Cl | -CH2CH2- | (S)-3-methyl | 0.70 | 128 |

| 1b | 4-OCH3 | -CH2CH2- | 4-methyl | 0.89 | 809 |

| (R)-2b | 4-OCH3 | -CH2CH2- | (R)-3-methyl | 1.49 | 459 |

| (S)-2b | 4-OCH3 | -CH2CH2- | (S)-3-methyl | 1.34 | 563 |

Data extracted from a study on phenoxyalkylpiperidines.[1]

This data clearly indicates that the phenoxyalkylpiperidine scaffold possesses high affinity and selectivity for the sigma-1 receptor. The 4-bromo substitution in this compound is electronically similar to the 4-chloro substitution and is therefore expected to exhibit a comparable affinity profile.

Signaling Pathways

The proposed interaction of this compound with the sigma-1 receptor could initiate a cascade of intracellular signaling events. The following diagram illustrates a potential signaling pathway.

Experimental Protocols

The determination of binding affinities for sigma-1 receptor ligands typically involves radioligand binding assays. Below is a generalized protocol based on methodologies used for the characterization of phenoxyalkylpiperidine derivatives.[1]

Radioligand Binding Assay for Sigma-1 Receptors

-

Tissue Preparation: Guinea pig brain membranes are prepared by homogenization in a sucrose buffer followed by centrifugation to isolate the membrane fraction.

-

Incubation: The membrane homogenates are incubated with a specific radioligand for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine) at a defined concentration.

-

Competition: Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Conclusion

While direct experimental data for this compound is currently unavailable, the structural analogy to potent sigma-1 receptor ligands provides a strong foundation for a hypothesized mechanism of action centered on the modulation of this important intracellular chaperone. Further experimental validation is necessary to confirm this hypothesis and to fully elucidate the pharmacological profile of this compound. This technical guide serves as a valuable resource for guiding future research efforts and in the rational design of novel therapeutics targeting the sigma-1 receptor.

References

- 1. ricerca.uniba.it [ricerca.uniba.it]

- 2. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DEVELOPMENT OF PHENOXYALKYLPIPERIDINES AS HIGH-AFFINITY SIGMA-1 (s1) RECEPTOR LIGANDS WITH POTENT ANTI-AMNESIC ACTIVITY [ricerca.uniba.it]

The Chemical Versatility of 4-(4-Bromophenoxy)piperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-bromophenoxy)piperidine moiety is a key structural motif in a wide array of biologically active compounds and serves as a versatile building block in medicinal chemistry and materials science. Its chemical reactivity, characterized by the nucleophilic piperidine nitrogen and the reactive carbon-bromine bond on the phenoxy ring, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the principal reactions involving this scaffold, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.

Reactivity of the Piperidine Nitrogen: N-Alkylation and N-Arylation

The secondary amine of the piperidine ring is a primary site for functionalization, readily undergoing N-alkylation and N-arylation reactions to introduce a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.

N-Alkylation

N-alkylation of the 4-(4-bromophenoxy)piperidine core can be achieved through two primary methods: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

1.1.1. Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the piperidine nitrogen with an alkyl halide in the presence of a base. While straightforward, this reaction can sometimes lead to the formation of quaternary ammonium salts as byproducts. Careful control of reaction conditions, such as the slow addition of the alkylating agent, is crucial to favor mono-alkylation.

Experimental Protocol:

A general procedure for the direct N-alkylation of a piperidine derivative involves dissolving the piperidine (1.0 eq.) in an anhydrous solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). A base (1.5-2.0 eq.), typically potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is added to the solution. The alkyl halide (1.1 eq.) is then added, often slowly or portion-wise, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by filtering the base, concentrating the filtrate, and partitioning the residue between an organic solvent and water. The organic layer is then washed, dried, and concentrated to yield the crude product, which is typically purified by column chromatography.[1]

| Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzyl bromide | K₂CO₃ | DMF | RT | 12 | ~90 (estimated) | General Protocol |

| Ethyl iodide | DIPEA | MeCN | 50 | 8 | ~85 (estimated) | General Protocol |

Note: The yields provided are estimates based on general protocols for similar piperidine derivatives due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.

1.1.2. N-Alkylation via Reductive Amination

Reductive amination is a milder and often more selective method for N-alkylation that avoids the issue of over-alkylation. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3][4][5]

Experimental Protocol:

To a solution of 4-(4-bromophenoxy)piperidine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), sodium triacetoxyborohydride (1.5 eq.) is added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1][6]

| Carbonyl Compound | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 16 | ~92 (estimated) | General Protocol[6] |

| Acetone | NaBH₃CN | MeOH | RT | 12 | ~88 (estimated) | General Protocol[3] |

Note: The yields provided are estimates based on general protocols for similar piperidine derivatives due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.

N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of the piperidine nitrogen with aryl halides or triflates, providing access to a wide range of N-arylpiperidine derivatives.

Experimental Protocol:

In a typical Buchwald-Hartwig amination, a mixture of 4-(4-bromophenoxy)piperidine (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq.) is assembled in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated under an inert atmosphere (nitrogen or argon) at temperatures ranging from 80 to 110 °C for several hours to days. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the N-arylated product.[7][8]

| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Chlorotoluene | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 24 | ~85 (estimated) | General Protocol[8] |

| 1-Bromonaphthalene | G3-XPhos | K₃PO₄ | Dioxane | 110 | 18 | ~90 (estimated) | General Protocol |

Note: The yields provided are estimates based on general protocols for similar piperidine derivatives due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.

Reactivity of the Bromophenyl Group: Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom on the phenoxy ring is a key handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[5][9][10][11][12][13][14][15][16][17]

Experimental Protocol:

A mixture of 4-(4-bromophenoxy)piperidine (1.0 eq.), a boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%), a ligand if necessary (e.g., SPhos, PPh₃), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq.) is suspended in a solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. The mixture is degassed and heated under an inert atmosphere at temperatures typically ranging from 80 to 100 °C for several hours. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[18]

| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 90 | 12 | ~85-95 (estimated) | General Protocol[18] |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | ~90 (estimated) | General Protocol[13] |

Note: The yields provided are estimates based on general protocols for similar aryl bromides due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10][19][20][21]

Experimental Protocol:

To a solution of 4-(4-bromophenoxy)piperidine (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a degassed solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) salt (e.g., CuI, 1-10 mol%), and a base (e.g., triethylamine, diisopropylamine) are added. The reaction is typically stirred at room temperature or with gentle heating under an inert atmosphere for several hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[20]

| Terminal Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | ~80-90 (estimated) | General Protocol[20] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 4 | ~85 (estimated) | General Protocol |

Note: The yields provided are estimates based on general protocols for similar aryl bromides due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between the aryl bromide and an alkene in the presence of a base.[8][12][22][23][24][25]

Experimental Protocol:

A mixture of 4-(4-bromophenoxy)piperidine (1.0 eq.), an alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or DMA is heated under an inert atmosphere at temperatures ranging from 80 to 140 °C. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[8][25]

| Alkene | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 16 | ~70-80 (estimated) | General Protocol[8] |

| n-Butyl acrylate | Pd₂(dba)₃ / P(o-tolyl)₃ | K₂CO₃ | DMA | 120 | 12 | ~75-85 (estimated) | General Protocol |

Note: The yields provided are estimates based on general protocols for similar aryl bromides due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically a diaryl ether, by coupling an aryl halide with a phenol or an alcohol.[9][26][27][28][29]

Experimental Protocol:

A mixture of 4-(4-bromophenoxy)piperidine (1.0 eq.), a phenol or alcohol (1.2-2.0 eq.), a copper catalyst (e.g., CuI, CuO, 5-20 mol%), a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃, Cs₂CO₃) in a high-boiling polar solvent such as DMF, NMP, or pyridine is heated at high temperatures (120-200 °C) for an extended period. The reaction mixture is then cooled, diluted with water, and extracted. The organic extracts are washed, dried, and concentrated, and the product is purified by column chromatography.[26][28]

| Nucleophile | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenol | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 150 | 24 | ~60-70 (estimated) | General Protocol[28] |

| 4-Methoxyphenol | CuO / DMEDA | Cs₂CO₃ | NMP | 180 | 18 | ~65-75 (estimated) | General Protocol |

Note: The yields provided are estimates based on general protocols for similar aryl bromides due to the lack of specific published data for 4-(4-bromophenoxy)piperidine in this reaction.

Conclusion

The 4-(4-bromophenoxy)piperidine scaffold offers two distinct and highly versatile points for chemical modification. The piperidine nitrogen allows for facile N-alkylation and N-arylation, enabling the introduction of a wide range of functional groups that can fine-tune the molecule's properties. Simultaneously, the bromophenyl group serves as an excellent substrate for a variety of powerful cross-coupling reactions, facilitating the construction of complex molecular architectures. This dual reactivity makes the 4-(4-bromophenoxy)piperidine moiety an invaluable tool for chemists in the fields of drug discovery, materials science, and beyond. The protocols and data presented in this guide provide a solid foundation for the strategic application of this versatile building block in the synthesis of novel and functional molecules.

References

- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Yoneda Labs [yonedalabs.com]

- 16. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mdpi.com [mdpi.com]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 26. arkat-usa.org [arkat-usa.org]

- 27. researchgate.net [researchgate.net]

- 28. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Ullmann Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Theoretical and Computational Studies of 4-(4-Bromophenoxy)piperidine Hydrochloride

Disclaimer: Publicly available scientific literature and databases accessible through the initial search do not contain specific experimental or computational studies on 4-(4-Bromophenoxy)piperidine hydrochloride. Therefore, this guide is presented as a comprehensive template, outlining the expected methodologies and data based on studies of analogous compounds. The tables are presented without quantitative data, and the visualizations are based on the general molecular structure and standard computational workflows.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many biologically active molecules, and the bromophenoxy group can influence its pharmacokinetic and pharmacodynamic properties.[1][2] Theoretical and computational studies, including Density Functional Theory (DFT), molecular docking, and Hirshfeld surface analysis, are crucial for understanding the molecular structure, intermolecular interactions, and potential biological activity of such compounds.[3][4][5] This guide provides a framework for the comprehensive theoretical and computational characterization of this compound.

Molecular Structure and Synthesis

The hydrochloride salt of 4-(4-Bromophenoxy)piperidine has the chemical formula C11H15BrClNO and a molecular weight of 292.60 g/mol .[6] The parent compound, 4-(4-bromophenoxy)piperidine, has the CAS Number 80980-89-8 and the molecular formula C11H14BrNO.[7][8]

While a specific synthesis protocol for this compound was not found, related piperidine derivatives are often synthesized through multi-step reactions involving commercially available starting materials.[9] A general approach might involve the reaction of a suitable piperidine precursor with a bromophenoxy-containing reagent, followed by treatment with hydrochloric acid to form the salt.

Spectroscopic and Crystallographic Characterization

Experimental Protocols

-

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR and FT-Raman spectra would be recorded in the solid phase, typically in the range of 4000-400 cm⁻¹.[10][11][12] The experimental vibrational frequencies would be assigned based on comparison with theoretical calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.[2][12] Chemical shifts would be reported in ppm relative to an internal standard (e.g., TMS).[13]

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum would be recorded in a solvent like ethanol or methanol to identify the electronic transitions.[10][11]

-

Single-Crystal X-ray Diffraction: High-quality single crystals would be grown by slow evaporation from a suitable solvent. X-ray diffraction data would be collected on a diffractometer to determine the crystal system, space group, and precise atomic coordinates, bond lengths, and bond angles.[14][15][16]

Computational Studies

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound.

Caption: A typical workflow for computational analysis.

Density Functional Theory (DFT) Calculations

DFT calculations are typically performed using software like Gaussian.[5][17] The B3LYP functional with a basis set such as 6-311++G(d,p) is commonly employed for geometry optimization and frequency calculations.[10][11][12][18]

-

Geometric Parameters: The optimized molecular structure provides theoretical bond lengths and angles.

-

Vibrational Analysis: Calculated vibrational frequencies are scaled to compare with experimental FT-IR and FT-Raman data, aiding in the assignment of vibrational modes.[17]

-

Frontier Molecular Orbitals (FMOs): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's chemical reactivity and kinetic stability.[3][4]

-

Molecular Electrostatic Potential (MEP): The MEP surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, charge delocalization, and hyperconjugative interactions.[4][19]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[4][15][20][21] This analysis is performed using software like CrystalExplorer, based on the single-crystal X-ray diffraction data.[3] The analysis generates d_norm surfaces, shape index, curvedness, and 2D fingerprint plots to detail the nature and percentage contribution of different intermolecular contacts (e.g., H···H, C-H···π, N-H···O).[20][22]

Caption: The process of Hirshfeld surface analysis.

Molecular Docking

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand with a target protein.[23][24][25] The general protocol involves:

-

Receptor Preparation: A protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.[23]

-

Ligand Preparation: The 3D structure of this compound is optimized.

-

Docking Simulation: Software such as AutoDock or MOE is used to dock the ligand into the active site of the receptor.[23] The simulation generates multiple binding poses.

-

Analysis: The poses are ranked based on a scoring function (e.g., binding energy in kcal/mol), and the interactions (hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues are analyzed.[23][24]

Caption: A generalized molecular docking workflow.

Data Presentation

The following tables are structured to present the quantitative data that would be obtained from the experimental and computational studies described above.

Table 1: Crystallographic Data and Refinement Details

| Parameter | Value |

|---|---|

| Empirical formula | C11H15BrClNO |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor (%) | Data not available |

Table 2: Selected Bond Lengths (Å) and Bond Angles (°)

| Bond | Experimental | Theoretical | Bond Angle | Experimental | Theoretical |

|---|---|---|---|---|---|

| C-Br | Data not available | Data not available | C-O-C | Data not available | Data not available |

| C-O | Data not available | Data not available | C-N-C | Data not available | Data not available |

| C-N | Data not available | Data not available | O-C-C | Data not available | Data not available |

Table 3: Vibrational Frequencies (cm⁻¹)

| Assignment | Experimental (FT-IR) | Experimental (FT-Raman) | Theoretical (Scaled) |

|---|---|---|---|

| N-H stretch | Data not available | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available | Data not available |

| C-H stretch (aliphatic) | Data not available | Data not available | Data not available |

| C=C stretch | Data not available | Data not available | Data not available |

| C-O stretch | Data not available | Data not available | Data not available |

| C-N stretch | Data not available | Data not available | Data not available |

| C-Br stretch | Data not available | Data not available | Data not available |

Table 4: ¹H and ¹³C NMR Chemical Shifts (ppm)

| Position | ¹H Experimental | ¹H Theoretical | ¹³C Experimental | ¹³C Theoretical |

|---|

| Atom labels | Data not available | Data not available | Data not available | Data not available |

Table 5: Molecular Docking Results

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|

| Protein name | Data not available | Data not available |

Conclusion

This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. The outlined experimental and computational methodologies, if applied to this molecule, would yield valuable insights into its structural, electronic, and intermolecular properties. Such data is essential for understanding its chemical behavior and for guiding its potential development in fields such as drug design. Future work should focus on obtaining the experimental data necessary to populate the frameworks presented herein.

References

- 1. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 2. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. echemi.com [echemi.com]

- 7. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]

- 8. PubChemLite - 4-(4-bromophenoxy)piperidine (C11H14BrNO) [pubchemlite.lcsb.uni.lu]

- 9. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

- 14. creative-biostructure.com [creative-biostructure.com]

- 15. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. researchgate.net [researchgate.net]

- 18. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, crystal structure and Hirshfeld surface analysis of bromidotetrakis[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-amine-κN 3]copper(II) bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-meth-oxy-phen-yl)pyrazole-4-carb-ox-ylic acid and 5-amino-3-(4-meth-oxy-phen-yl)isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. journaljpri.com [journaljpri.com]

Methodological & Application

Application Notes and Protocols: The Role of 4-(4-Bromophenoxy)piperidine Hydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromophenoxy)piperidine hydrochloride is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with the electronically modifiable bromophenoxy moiety, makes it an attractive scaffold for the synthesis of a diverse range of biologically active compounds. This key intermediate is particularly valuable in the development of therapeutics targeting the central nervous system (CNS), most notably in the synthesis of atypical antipsychotic agents. The bromine atom serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a broad chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties of lead compounds.

This document provides detailed application notes on the use of this compound in drug discovery, with a focus on its application in the synthesis of the atypical antipsychotic drug, Iloperidone. Furthermore, it includes representative experimental protocols and quantitative data to guide researchers in their drug development endeavors.

Application in the Synthesis of Atypical Antipsychotics: The Case of Iloperidone

A prime example of the utility of this compound is its role as a key precursor in the synthesis of Iloperidone. Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia. Its therapeutic effect is attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors. The synthesis of Iloperidone showcases a common and critical reaction involving 4-(4-Bromophenoxy)piperidine: N-alkylation.

Synthetic Pathway Overview

The synthesis of Iloperidone from 4-(4-Bromophenoxy)piperidine typically involves the N-alkylation of the piperidine nitrogen with a suitable alkylating agent that incorporates the benzisoxazole moiety, a key pharmacophore for its antipsychotic activity. While the hydrochloride salt is stable for storage, the free base, 4-(4-Bromophenoxy)piperidine, is typically generated in situ or in a separate step prior to the alkylation reaction.

Caption: General synthetic scheme for Iloperidone.

Quantitative Data: Pharmacological Profile of Iloperidone

The following table summarizes the in vitro receptor binding affinities (Ki values) of Iloperidone for various human and rat neurotransmitter receptors. This data is crucial for understanding its mechanism of action and potential side-effect profile.[1][2][3]

| Receptor Subtype | Species | Ki (nM) |

| Dopamine D2 | Human | 6.3 |

| Dopamine D3 | Human | 7.1 |

| Dopamine D4 | Human | 25 |

| Serotonin 5-HT2A | Human | 5.6 |

| Serotonin 5-HT2C | Human | 42.8 |

| Serotonin 5-HT6 | Rat | 42.7 |

| Serotonin 5-HT7 | Rat | 21.6 |

| Adrenergic α1 | Human | 36 |

Experimental Protocols

Protocol 1: Synthesis of Iloperidone via N-Alkylation of 4-(4-Bromophenoxy)piperidine

This protocol is a representative procedure for the synthesis of Iloperidone, adapted from various patented methods.

Materials:

-

This compound

-

1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone

-

Potassium carbonate (K2CO3)

-

Potassium iodide (KI) (catalyst)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution (e.g., 1M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Free Base Generation: To a stirred suspension of this compound in a suitable organic solvent (e.g., toluene or dichloromethane), add an aqueous solution of a base (e.g., 1M NaOH) and stir until the solid dissolves. Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain 4-(4-Bromophenoxy)piperidine free base.

-

N-Alkylation Reaction: In a round-bottom flask, dissolve 4-(4-Bromophenoxy)piperidine (1.0 eq) in acetonitrile or DMF. Add 1-(4-(3-Chloropropoxy)-3-methoxyphenyl)ethanone (1.0-1.2 eq), potassium carbonate (2.0-3.0 eq) as the base, and a catalytic amount of potassium iodide.

-

Reaction Monitoring: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Iloperidone.

Caption: Experimental workflow for Iloperidone synthesis.

Protocol 2: In Vitro Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for determining the binding affinity of a compound, such as Iloperidone, to a specific receptor using a competitive radioligand binding assay.[4][5][6]

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors)

-

Radioligand with known high affinity for the receptor (e.g., [3H]-Spiperone for D2 receptors)

-

Test compound (e.g., Iloperidone) at various concentrations

-

Assay buffer (e.g., Tris-HCl buffer containing appropriate ions)

-